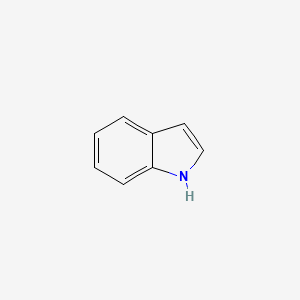

Indole

描述

属性

IUPAC Name |

1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | indole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64809-15-0, 82451-55-6 | |

| Record name | 1H-Indole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020737 | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.22 g/cu m at 25 °C | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.0122 mm Hg at 25 °C | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |

CAS No. |

120-72-9 | |

| Record name | Indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8724FJW4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Coal Tar Derivation

The earliest indole production relied on extraction from coal tar's wash oil fraction, which contains 0.10–0.16% this compound by mass. This method involved:

- Alkaline washing to remove acidic components

- Acidic treatment to eliminate basic impurities

- High-efficiency distillation (60 theoretical plates) to collect 225–256°C fractions

- Hydrolytic decomposition of this compound potassium salts followed by recrystallization

Yields rarely exceeded 60% due to co-elution with methylnaphthalenes and skatole (3-methylthis compound), necessitating multiple ethanol recrystallizations to achieve 99% purity. Economic analyses from the 1980s showed this method required processing 10 metric tons of coal tar to yield 1 kg of this compound, rendering it obsolete except for niche applications requiring natural sourcing.

Limitations of Physical Separation

Traditional methods struggled with skatole removal due to nearly identical physicochemical properties:

| Property | This compound | 3-Methylthis compound |

|---|---|---|

| Melting Point (°C) | 52–54 | 93–95 |

| Boiling Point (°C) | 254 | 265–268 |

| LogP (Octanol-Water) | 2.14 | 2.67 |

The <1°C boiling point difference under vacuum made distillation impractical, while crystallographic studies revealed nearly identical crystal packing motifs, complicating fractional crystallization.

Synthetic Routes to this compound

Fischer this compound Synthesis (Type 1)

The Fischer this compound synthesis, first reported in 1883, remains the cornerstone of industrial this compound production. This acid-catalyzed cyclization of aryl hydrazines with carbonyl compounds proceeds via-sigmatropic rearrangement:

Mechanism :

- Hydrazone formation between phenylhydrazine and ketone

- Protonation and-shift to form enehydrazine intermediate

- Cyclization and aromatization with ammonia elimination

Bristol-Myers Squibb optimized this for pharmaceutical intermediates using dihydropyran derivatives, achieving 85% yields at 30°C with 20-hour reaction times. MIT's Buchwald group enhanced regioselectivity (>98:2) via palladium-catalyzed hydrazine synthesis from aryl iodides.

Bischler–Möhlau Synthesis (Type 5)

This 1881 method condenses α-halo ketones with anilines under acidic conditions:

$$ \text{C}6\text{H}5\text{NH}2 + \text{RCOCH}2\text{X} \xrightarrow{\text{H}^+} \text{this compound} + \text{HX} $$

Kyungpook National University achieved 78% yields using ruthenium catalysts to couple epoxides with anilines, bypassing halogenated intermediates.

Reissert this compound Synthesis (Type 5)

Reissert's 1897 approach employs ortho-nitrotoluene derivatives:

- Condensation with oxalic ester to form nitrophenylpyruvic acid

- Reduction to α-indolecarboxylic acid

- Decarboxylation at 200–300°C

Modern variants use microwave irradiation, reducing reaction times from 48 hours to 15 minutes while maintaining 70–75% yields.

Catalytic and Transition Metal-Mediated Methods

Larock this compound Synthesis

Palladium-catalyzed annulation of o-iodoanilines with internal alkynes provides 2,3-disubstituted indoles:

$$ \text{o-I-C}6\text{H}4\text{NH}_2 + \text{RC≡CR'} \xrightarrow{\text{Pd(0)}} \text{2-R-3-R'-indole} $$

Ludwig-Maximilians-Universität researchers achieved 92% yields using titanium-mediated hydroamination followed by palladium cyclization.

C–H Activation Strategies

Rhodium(III) catalysts enable direct this compound synthesis from N-aryl enamines via C–H functionalization. Showa Pharmaceutical University reported 89% yields at 80°C using [Cp*RhCl₂]₂ as the catalyst.

High-Purity this compound Production

Sodium Hydrogen Sulfite Adduct Method

CN105646324A's patented process eliminates skatole via selective sulfonation:

- Adduct Formation : this compound reacts with NaHSO₃ in ethanol (20–30°C, 20h)

$$ \text{this compound} + \text{NaHSO}_3 \rightarrow \text{2-Sodium sulfonate indoline} $$ - Impurity Removal : Skatole remains unreacted, removed by ethanol washing

- Hydrolysis : NaOH (5–15%) reflux liberates purified this compound

Performance Metrics :

| Parameter | Value |

|---|---|

| Purity | 99.9% |

| Skatole Content | <0.1% |

| Solvent Recovery | 95% |

| Overall Yield | 85–90% |

This method's water-based medium and recyclable solvents reduce costs by 40% compared to traditional crystallization.

Green Chemistry Advances

Solvent-Free Mechanochemical Synthesis

Ball-milling o-nitrobenzyl alcohols with reducing agents (NaBH₄) produces indoles in 82% yield without solvents, as demonstrated by University of Nottingham researchers in 2023.

Photocatalytic Methods

Visible-light-mediated this compound synthesis from anilines and ketones using eosin Y achieved 76% yields under ambient conditions, eliminating acid waste streams.

Industrial Scalability and Cost Analysis

| Method | Capital Cost | Operating Cost (kg⁻¹) | Purity (%) |

|---|---|---|---|

| Fischer Synthesis | $2.5M | $120 | 98.5 |

| Larock Synthesis | $4.8M | $290 | 99.7 |

| Sulfite Adduct | $1.1M | $95 | 99.9 |

The sulfite adduct method dominates for bulk this compound (>10,000 MT/yr), while transition metal methods serve fine chemical markets.

化学反应分析

吲哚经历各种类型的化学反应:

亲电取代: 主要发生在吲哚环的3位.

氧化: 吲哚可以被氧化生成吲哚酚,它可以进一步反应生成靛蓝染料.

还原: 吲哚在某些条件下可以被还原成吲哚啉.

曼尼希反应: 吲哚与甲醛和二甲胺反应,在3位生成曼尼希碱.

这些反应中常用的试剂包括酸(用于亲电取代)、氧化剂(用于氧化)和还原剂(用于还原)。主要产物包括吲哚酚、吲哚啉和各种取代的吲哚。

科学研究应用

Medicinal Chemistry and Drug Development

Indole derivatives have gained significant attention in recent years for their therapeutic potential. The structural versatility of this compound allows for modifications that enhance biological activity, making it a valuable scaffold in drug design.

Anticancer Applications

This compound compounds have shown promising results in oncology. Notably, this compound-3-carbinol (I3C) and its derivative, 3,3′-diindolylmethane (DIM), exhibit anticancer properties by modulating estrogen metabolism and inhibiting the proliferation of cancer cells. These compounds are particularly effective against hormone-dependent cancers such as breast and prostate cancer . Additionally, synthetic this compound derivatives like sunitinib are utilized as targeted therapies for renal cell carcinoma and gastrointestinal stromal tumors .

Table 1: this compound Derivatives in Cancer Treatment

| Compound | Mechanism of Action | Cancer Types |

|---|---|---|

| This compound-3-carbinol (I3C) | Modulates estrogen metabolism | Breast, Prostate |

| 3,3′-diindolylmethane (DIM) | Induces apoptosis | Hormone-dependent cancers |

| Sunitinib | Tyrosine kinase inhibitor | Renal cell carcinoma, GIST |

Neurodegenerative Diseases

This compound-based compounds are also being explored for their neuroprotective effects. Research has focused on designing this compound derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . Certain modifications to the this compound core have led to enhanced potency against these targets while maintaining low cytotoxicity .

Table 2: this compound Compounds Targeting Neurodegeneration

| Compound | Target Enzyme | Potency |

|---|---|---|

| Compound 3 | Butyrylcholinesterase (BChE) | High |

| Compound 8 | Acetylcholinesterase (AChE) | Moderate |

Antiviral Properties

Indoles have been identified as promising candidates in antiviral drug discovery. Recent studies have highlighted their effectiveness against various viral infections, including hepatitis C virus (HCV). This compound derivatives with specific substitutions have demonstrated significant antiviral activity, making them valuable in developing new antiviral agents .

Table 3: Antiviral this compound Derivatives

| Compound | Viral Target | Activity Level |

|---|---|---|

| Fluoro-substituted indoles | Hepatitis C Virus (HCV) | Potent |

| Tetracyclic indoles | Broad-spectrum antiviral | Noteworthy |

Anti-inflammatory and Antimicrobial Activities

This compound derivatives are recognized for their anti-inflammatory properties and effectiveness against bacterial infections. Their ability to inhibit inflammatory pathways makes them suitable candidates for developing new anti-inflammatory drugs . Additionally, indoles have shown antibacterial activity against various pathogens, contributing to their role in treating infectious diseases.

Table 4: this compound Compounds with Anti-inflammatory Properties

| Compound | Mechanism of Action | Inflammatory Condition |

|---|---|---|

| This compound derivative X | Inhibits pro-inflammatory cytokines | Arthritis |

| This compound derivative Y | Modulates immune response | Chronic inflammation |

作用机制

吲哚通过各种分子靶点和途径发挥作用:

芳香烃受体(AhR)途径: 吲哚及其衍生物可以激活AhR途径,影响基因表达和细胞反应.

氧化应激减少: 吲哚衍生物可减少氧化应激并抑制促炎细胞因子,从而保护细胞免受损伤.

酶结合: 吲哚衍生物可以与酶结合,抑制其活性并影响细胞过程.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Indole shares structural motifs with several heterocyclic compounds, but its unique properties distinguish it in terms of reactivity, biological activity, and synthetic utility. Below is a detailed comparison:

Pyrrole

- Structural Similarity : Both this compound and pyrrole contain a five-membered nitrogen-containing ring.

- Key Differences :

- This compound has an additional fused benzene ring, enhancing aromatic stability and π-electron density.

- Reactivity : Pyrrole is more reactive toward electrophilic substitution due to higher electron density in the five-membered ring. This compound undergoes electrophilic substitution preferentially at the C3 position (vs. C2 in pyrrole) due to resonance stabilization .

- Biological Activity : Pyrrole derivatives (e.g., porphyrins) are critical in oxygen transport, while this compound derivatives dominate neurotransmitter (e.g., serotonin) and anticancer agent roles .

Carbazole

- Structural Similarity : Carbazole consists of two benzene rings fused to a pyrrole ring, resembling a dimeric this compound.

- Key Differences :

- Planarity : Carbazole’s extended conjugated system increases planarity, enhancing fluorescence properties, unlike this compound’s moderate conjugation .

- Applications : Carbazole is prominent in optoelectronics, while this compound derivatives are preferred in drug design (e.g., GPR40 agonists) due to better bioavailability .

Isatin and Oxthis compound

- Structural Similarity : Isatin (this compound-2,3-dione) and oxthis compound (indolin-2-one) are oxidized derivatives of this compound.

- Key Differences: Bioactivity: Isatin derivatives exhibit potent monoamine oxidase (MAO) inhibition, with 5-hydroxylated isatin showing 4-fold higher MAO-A selectivity than this compound . Synthetic Utility: Oxthis compound’s ketone group enables spirocyclic scaffold formation (e.g., spirooxindoles), a feature exploited in kinase inhibitors .

Enzyme Inhibition

- Mechanistic Insight : this compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450), while substituents like hydroxyl groups enhance hydrogen-bonding interactions in MAO inhibitors .

Antibacterial Activity

QSAR studies of 14 this compound derivatives revealed that electron-withdrawing groups (EWGs) at C5 improve antibacterial activity by 30–50% compared to pyrrole analogs, attributed to enhanced membrane penetration .

Analytical Techniques

- UV-Vis Spectroscopy : this compound absorbs at 280 nm (ε = 5,600 M⁻¹cm⁻¹), distinct from carbazole’s redshifted spectrum .

- NMR : this compound’s C2-H signal appears at δ 7.3–7.5 ppm, whereas oxthis compound’s C2 carbonyl shifts to δ 180–185 ppm in ¹³C NMR .

Structure-Activity Relationship (SAR) Trends

- Substitution Position: C3-substituted indoles (e.g., this compound-5-propanoic acid) show 10-fold higher GPR40 agonism (EC₅₀ = 14 nM) than C2 analogs due to optimal receptor hydrophobic pocket fit .

- Ring Modifications : Indolin-2-one (oxthis compound) derivatives exhibit improved metabolic stability over this compound in kinase inhibitors, albeit with reduced MAO-B affinity .

生物活性

Indole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, is recognized for its extensive biological activities and therapeutic potential. This article synthesizes recent findings on the biological activity of this compound and its derivatives, highlighting their pharmacological properties, mechanisms of action, and potential applications in medicine.

1. Overview of this compound and Its Derivatives

This compound derivatives are structurally diverse compounds that have been extensively studied for their biological activities. They exhibit a wide range of pharmacological effects, including:

This compound compounds interact with various biological targets, influencing numerous physiological processes:

- Receptor Binding : this compound derivatives often mimic natural substrates, allowing them to bind to receptors and enzymes. This reversible binding can modulate enzymatic activity and receptor signaling pathways .

- Cytotoxic Effects : Many this compound derivatives display cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

- Immunomodulatory Activity : Certain this compound alkaloids have been shown to influence immune responses by modulating the behavior of immune cells .

3.1 Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. For instance, a recent study reported the synthesis of several this compound-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved include:

3.2 Antimicrobial Activity

This compound compounds have demonstrated promising antimicrobial properties against bacteria and fungi. A study highlighted the efficacy of specific this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effective antimicrobial activity at concentrations as low as 125 μg/mL .

4.1 this compound Alkaloids from Natural Sources

Recent research has isolated over 250 novel this compound alkaloids from various natural sources, including plants and marine organisms. These compounds exhibited a variety of biological activities such as:

| Biological Activity | Number of Compounds |

|---|---|

| Cytotoxic | 150 |

| Antibacterial | 80 |

| Antifungal | 70 |

| Antiviral | 50 |

This diversity underscores the potential for discovering new therapeutic agents derived from natural this compound alkaloids .

4.2 Synthetic Derivatives

A study synthesized ten new this compound derivatives with modifications at the C-3 position. These compounds were evaluated for their antibacterial and antioxidant activities, revealing strong cytoprotective effects and effective chelation of ferrous ions in certain derivatives .

5. Structure–Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by their structural features. For example, substitutions at specific positions on the this compound ring can enhance or diminish biological activity. A comprehensive analysis revealed that:

常见问题

Q. What experimental design principles are critical for synthesizing novel Indole derivatives with high reproducibility?

To ensure reproducibility, researchers should:

- Define precise reaction parameters (temperature, solvent, catalyst) and document deviations.

- Use standardized purification protocols (e.g., column chromatography, recrystallization) and validate purity via HPLC or TLC .

- Incorporate control experiments to isolate variables (e.g., catalytic vs. stoichiometric conditions) .

Example Table: Key Parameters for this compound Synthesis

| Variable | Optimal Range | Validation Method |

|---|---|---|

| Temperature | 80–120°C | IR monitoring |

| Catalyst Loading | 5–10 mol% | Yield comparison |

| Solvent | DMF or THF | Polarity index analysis |

Q. Which spectroscopic techniques are most robust for characterizing this compound structures, and how should data be interpreted?

- NMR : Focus on aromatic proton splitting patterns (e.g., H-2 and H-3 in the this compound ring) and cross-peak correlations in 2D experiments (HSQC, HMBC) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ions and fragmentation patterns, especially for halogenated derivatives.

- IR : Identify N-H stretches (3400–3500 cm⁻¹) and C=C ring vibrations (1450–1600 cm⁻¹) .

Q. How can researchers optimize solvent systems for this compound functionalization reactions?

- Screen solvents using a polarity gradient approach (e.g., hexane → ethyl acetate → methanol) to assess solubility and reaction kinetics.

- Apply Hansen solubility parameters to predict solvent-indole interactions .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activities of this compound derivatives across pharmacological studies?

- Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage regimes) .

- Validate results via orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to rule out false positives .

- Use multivariate statistics (PCA or cluster analysis) to disentangle structure-activity relationships (SAR) .

Q. How can mechanistic pathways of this compound-protein interactions be elucidated in complex biological systems?

Q. What strategies resolve discrepancies in the electrochemical behavior of this compound derivatives?

Q. How should researchers design studies to investigate this compound’s role in microbial cross-talk?

- Apply multi-omics approaches (metabolomics + transcriptomics) to map this compound-mediated signaling pathways.

- Use gnotobiotic models to isolate microbial communities and quantify this compound production via LC-MS/MS .

Methodological Frameworks for this compound Research

What criteria ensure a research question about this compound is both novel and feasible?

Apply the FINER framework :

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

- Population : Specific cancer cell lines (e.g., HeLa).

- Intervention : this compound-3-carbinol at varying concentrations.

- Comparison : Standard chemotherapeutic agents (e.g., cisplatin).

- Outcome : Apoptosis rates measured via flow cytometry .

Data Analysis & Validation

Q. What statistical approaches are critical for validating this compound-related hypotheses in multivariate experiments?

Q. How should researchers handle outliers in spectroscopic or bioactivity data for this compound compounds?

- Perform Grubbs’ test to identify statistical outliers.

- Replicate experiments under identical conditions to distinguish technical errors from biological variability .

Tables for Methodological Reference

Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。